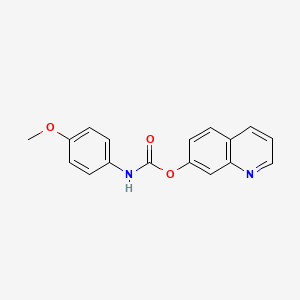
Quinolin-7-yl (4-methoxyphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinolin-7-yl (4-methoxyphenyl)carbamate is a chemical compound with the molecular formula C₁₇H₁₄N₂O₃ and a molecular weight of 294.30 g/mol It is known for its unique structure, which includes a quinoline ring and a methoxyphenyl group connected by a carbamate linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Quinolin-7-yl (4-methoxyphenyl)carbamate typically involves the reaction of quinoline derivatives with 4-methoxyphenyl isocyanate. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or toluene, under reflux conditions . The reaction mixture is then purified using column chromatography to obtain the desired product in high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions, ensuring consistent product quality and yield. The purification process may include additional steps such as recrystallization and high-performance liquid chromatography (HPLC) to achieve the required purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Quinolin-7-yl (4-methoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: this compound oxides.
Reduction: Reduced derivatives of this compound.
Substitution: Substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
Quinolin-7-yl (4-methoxyphenyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Quinolin-7-yl (4-methoxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: A parent compound with a similar quinoline ring structure.
4-Methoxyphenyl isocyanate: A precursor used in the synthesis of Quinolin-7-yl (4-methoxyphenyl)carbamate.
Carbamate derivatives: Compounds with similar carbamate linkages.
Uniqueness
This compound is unique due to its specific combination of a quinoline ring and a methoxyphenyl group connected by a carbamate linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Propiedades
Número CAS |
100926-71-4 |
|---|---|
Fórmula molecular |
C17H14N2O3 |
Peso molecular |
294.30 g/mol |
Nombre IUPAC |
quinolin-7-yl N-(4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C17H14N2O3/c1-21-14-8-5-13(6-9-14)19-17(20)22-15-7-4-12-3-2-10-18-16(12)11-15/h2-11H,1H3,(H,19,20) |
Clave InChI |
REMCERORLWQBTJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NC(=O)OC2=CC3=C(C=CC=N3)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


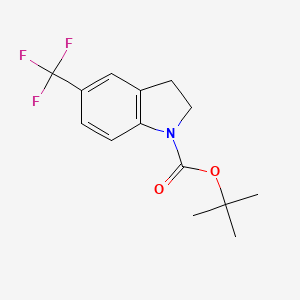
![(1R,4R)-4-(2-((R)-1-hydroxyethyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexanol](/img/structure/B15063082.png)
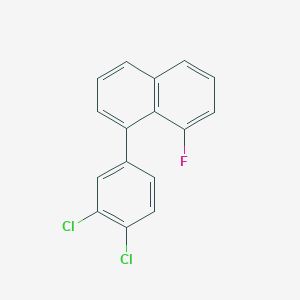
![2-(3-Chlorophenyl)-5-ethyl-1,3-dioxa-9-azaspiro[5.5]undecane](/img/structure/B15063094.png)
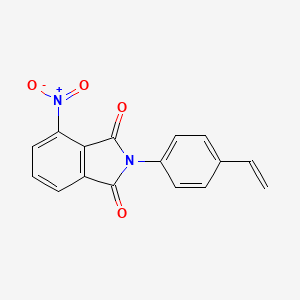
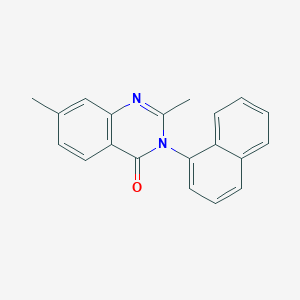
![3-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]quinazolin-4-one](/img/structure/B15063106.png)
![(2'-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl acetate](/img/structure/B15063112.png)
![Ethyl 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-4-carboxylate](/img/structure/B15063123.png)
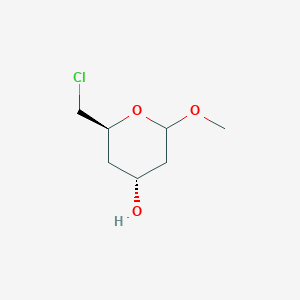
![7-Iodo-2-methylbenzo[d]thiazol-6-amine](/img/structure/B15063129.png)
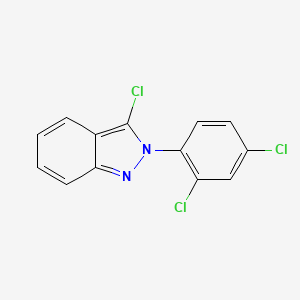
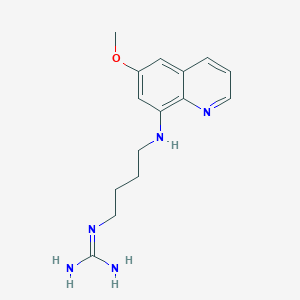
![3'-(3,4-dimethoxyphenyl)spiro[3H-indene-2,2'-oxirane]-1-one](/img/structure/B15063157.png)
